1-Anilino-3-(4-chlorophenoxy)propan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
39735-88-1 |
|---|---|
Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-anilino-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H16ClNO2/c16-12-6-8-15(9-7-12)19-11-14(18)10-17-13-4-2-1-3-5-13/h1-9,14,17-18H,10-11H2 |
InChI Key |
SBGNJMTZRNVDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol and Analogues
Established Synthetic Pathways
The synthesis of 1-Anilino-3-(4-chlorophenoxy)propan-2-ol and similar compounds is primarily achieved through well-established, robust chemical reactions. These pathways are designed for efficiency and scalability, often beginning with readily available and cost-effective starting materials.
Multi-Step Strategies from Epichlorohydrin Precursors
A common and versatile approach for synthesizing this compound involves a multi-step sequence starting from epichlorohydrin. This method is advantageous as it allows for the systematic introduction of the aryloxy and amino functionalities.
The general strategy unfolds in two primary stages:
Formation of an Aryloxy Epoxide Intermediate: The synthesis is typically initiated by the reaction of 4-chlorophenol with epichlorohydrin. This reaction is often conducted under basic conditions, where the phenoxide ion, generated by a base such as sodium hydroxide, acts as a nucleophile. It attacks the least sterically hindered carbon of the epichlorohydrin, displacing the chloride ion and forming the epoxide intermediate, 1-(4-chlorophenoxy)-2,3-epoxypropane. This initial step is a classic example of a Williamson ether synthesis followed by intramolecular ring closure to form the epoxide.
Aminolysis of the Epoxide: The resulting 1-(4-chlorophenoxy)-2,3-epoxypropane is then subjected to a ring-opening reaction with aniline (B41778). The nitrogen atom of the aniline attacks one of the carbon atoms of the epoxide ring, leading to the formation of the desired β-amino alcohol. This step is crucial as it establishes the final this compound structure. The regioselectivity of this step is a key consideration.
This multi-step approach is widely used for preparing libraries of related compounds by varying the starting phenol (B47542) and amine. For instance, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol are key intermediates for beta-adrenergic blocking agents and are synthesized from 1-naphthol and epichlorohydrin nih.gov.
Epoxy Ring-Opening Reactions with Anilines
The nucleophilic ring-opening of epoxides is a fundamental and extensively studied method for the synthesis of β-amino alcohols. This reaction, often referred to as aminolysis, involves the attack of an amine on one of the electrophilic carbon atoms of the epoxide ring.
In the synthesis of this compound, the reaction between 1-(4-chlorophenoxy)-2,3-epoxypropane and aniline is a critical step. The reaction's outcome is governed by the reaction conditions and the nature of the reactants. jsynthchem.com
Regioselectivity: For unsymmetrical epoxides like 1-(4-chlorophenoxy)-2,3-epoxypropane, the aniline can attack either the terminal (C3) or the internal (C2) carbon of the epoxide ring. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon atom. This leads to the preferential formation of the desired this compound. In acidic conditions, the reaction can become less regioselective as the mechanism may gain some SN1 character.
Stereoselectivity: The ring-opening reaction is generally stereospecific. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the center of attack. This anti-stereoselectivity is a hallmark of the SN2 reaction. organic-chemistry.org
The reactivity of the amine plays a significant role; for example, aniline shows better reactivity than N-methylaniline due to less steric hindrance. mdpi.com Furthermore, electron-donating groups on the aniline can increase its nucleophilicity and improve reaction yields, while electron-withdrawing groups can have the opposite effect. mdpi.com Various catalysts can be employed to enhance the rate and selectivity of this reaction. researchgate.net
Ring Closure Mechanisms in Propan-2-ol Derivative Synthesis
While the final product is an acyclic amino alcohol, ring-closure mechanisms are integral to the synthesis, particularly in the formation of the key epoxide intermediate. The synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane from 4-chlorophenol and epichlorohydrin involves an essential intramolecular cyclization step.
The reaction proceeds as follows:
The phenoxide ion, formed from 4-chlorophenol and a base, attacks the primary carbon of epichlorohydrin, displacing the chloride and forming a chlorohydrin intermediate.
Under the basic reaction conditions, the hydroxyl group of the chlorohydrin is deprotonated.
The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form the stable three-membered epoxide ring. This intramolecular Williamson ether synthesis is a highly efficient method for creating the oxirane ring.
This ring-formation step is critical as the resulting epoxide is the activated electrophile that subsequently reacts with aniline in the ring-opening step to yield the final propan-2-ol derivative.
Catalytic Methodologies (e.g., Ca(OTf)₂ Catalysis)
To improve the efficiency and mildness of the epoxy ring-opening reaction, various catalysts have been developed. Traditional methods often require high temperatures, which can be unsuitable for sensitive functional groups. chem-soc.siresearchgate.net Lewis acid catalysts are particularly effective in activating the epoxide ring towards nucleophilic attack.
Calcium trifluoromethanesulfonate (Ca(OTf)₂), also known as calcium triflate, has emerged as a highly efficient, inexpensive, and accessible catalyst for the aminolysis of epoxides. organic-chemistry.orgsigmaaldrich.com
Mechanism of Action: Ca(OTf)₂ acts as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Advantages: This catalytic method allows the reaction to proceed under mild conditions, often at room temperature, leading to high yields and excellent regio- and stereoselectivity. organic-chemistry.org It is effective for a wide range of epoxides and amines, including anilines. organic-chemistry.orgchem-soc.si The catalyst can often be used in small quantities and sometimes under solvent-free conditions, enhancing the green credentials of the synthesis. chem-soc.siresearchgate.net
The table below summarizes the results of Ca(OTf)₂-catalyzed aminolysis for various epoxides and amines, demonstrating the versatility of this method.
| Epoxide | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Styrene oxide | Aniline | 10 | 10 | 96 |
| Cyclohexene oxide | Aniline | 10 | 12 | 93 |
| Propylene oxide | Benzylamine | 10 | 2 | 97 |
| 1,2-Epoxydecane | Aniline | 10 | 14 | 91 |
This table is illustrative of typical results found in the literature for Ca(OTf)₂-catalyzed reactions and is not specific to the exact synthesis of this compound.
Other Lewis acids such as those based on Zinc, Zirconium, and Vanadium have also been shown to effectively catalyze the ring-opening of epoxides with anilines. researchgate.net
Stereoselective Synthesis and Chiral Resolution
The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The biological activity of such molecules is often highly dependent on their stereochemistry, making the development of stereoselective synthetic methods a critical area of research.
Enantioselective Synthesis via Chiral Catalysis (e.g., Co(III) Salen Complexes)
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A powerful strategy to achieve this is through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material.
For the synthesis of chiral β-amino alcohols, the asymmetric ring-opening (ARO) of epoxides using chiral catalysts is a prominent method. Chiral Salen (salicylidene-ethylenediamine) complexes of various metals have proven to be particularly effective.
Co(III) Salen Complexes: Chiral Co(III)-Salen complexes have been utilized for the stereoselective recognition and kinetic resolution of amino alcohols. researchgate.net In the context of synthesis, these complexes can catalyze the hydrolytic kinetic resolution (HKR) of terminal epoxides. While this doesn't directly involve the amine addition, it provides a route to enantiopure epoxides, which can then be reacted with an amine in a subsequent step to yield an enantiopure β-amino alcohol. The catalyst selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.
More direct approaches involve the enantioselective addition of nucleophiles to meso-epoxides. For instance, chiral Fe(III) complexes have been used for the asymmetric desymmetrization of meso-epoxides with anilines, affording enantiopure β-amino alcohols with high enantioselectivity (up to 99%) and yield. rsc.org
The table below presents representative data on the enantioselective synthesis of β-amino alcohols, highlighting the effectiveness of chiral catalysts.
| Epoxide | Nucleophile | Catalyst System | Enantiomeric Excess (ee%) |
| Cyclohexene oxide | Aniline | Chiral Fe(III)-Ligand Complex | 99 |
| Cyclopentene oxide | p-Toluidine | Chiral Fe(III)-Ligand Complex | 97 |
| Styrene oxide | Phenol | Chiral Cr(III) Salen Complex | 98 |
| Propylene oxide | TMSN₃ | Chiral Cr(III) Salen Complex | 97 |
This table illustrates the high levels of enantioselectivity achievable with modern catalytic systems in the synthesis of chiral β-amino alcohols.
Other advanced methods, such as enantioselective radical C-H amination, are also being developed to streamline access to chiral β-amino alcohols from simple alcohol precursors, bypassing the need for pre-functionalized epoxides. nih.govresearchgate.net
Preparation of Specific Enantiomers (e.g., (R)- and (S)-Configurations)
The biological activity of aryloxypropanolamine compounds is often stereospecific, making the synthesis of individual enantiomers crucial. researchgate.netnih.gov Several strategies are employed to obtain the (R)- and (S)-configurations of this compound.
Chiral Resolution: A common method involves the preparation of the racemic mixture followed by separation of the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on amylase tris(3,5-dimethylphenylcarbamate) or teicoplanin, has been successfully used to resolve the enantiomers of aryloxyaminopropanol derivatives. researchgate.net This method allows for the isolation of enantiopure compounds from a diastereomeric mixture formed with a chiral auxiliary. tcichemicals.com
Asymmetric Synthesis from Chiral Precursors: A powerful strategy involves using a "chiral pool" approach, starting from readily available chiral molecules. nih.govnih.gov For instance, enantiomerically pure (R)- or (S)-epichlorohydrin can be reacted with 4-chlorophenol to form the corresponding chiral epoxide, (R)- or (S)-1-(4-chlorophenoxy)-2,3-epoxypropane. Subsequent ring-opening with aniline yields the desired enantiomer of the final product.
Catalytic Asymmetric Synthesis: The development of chiral catalysts allows for the direct asymmetric synthesis from achiral precursors. Asymmetric ring-opening (ARO) of meso-epoxides or the kinetic resolution of racemic epoxides using chiral catalysts can produce β-amino alcohols with high enantioselectivity. organic-chemistry.org Chiral sulfinamide-based organocatalysts and scandium complexes with chiral bipyridine ligands have been shown to be effective for the ARO of epoxides with anilines. organic-chemistry.org Another advanced method is the enantioselective radical C–H amination of alcohols, which can create the chiral β-amino alcohol structure directly, bypassing the need for chiral precursors. nih.gov
Optimization of Enantiomeric Excess in Chiral Syntheses
Achieving a high enantiomeric excess (ee) is a primary goal in chiral synthesis. Optimization is typically achieved by systematically varying reaction parameters.
Catalyst and Ligand Screening: In catalytic asymmetric synthesis, the choice of the metal catalyst and the chiral ligand is paramount. For example, different chiral ligands can be screened in combination with a metal catalyst like scandium triflate to find the optimal pairing that maximizes enantioselectivity in the epoxide ring-opening reaction. organic-chemistry.org
Solvent and Temperature Effects: The reaction solvent and temperature can significantly influence the stereochemical outcome. A study on the synthesis of β-amino alcohols found that polar mixed solvent systems can promote high yields and regioselectivity even without a catalyst. organic-chemistry.org Optimizing the temperature can enhance the kinetic differences between the pathways leading to the two enantiomers, thereby increasing the ee.
Chiral Auxiliaries: The use of a chiral auxiliary, a stereogenic group temporarily incorporated into the substrate, can effectively control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. The structure of the auxiliary can be modified to improve the diastereomeric ratio of the products, which directly translates to the enantiomeric excess of the final compound after cleavage of the auxiliary. nih.govwikipedia.org
The table below summarizes various approaches to chiral synthesis of β-amino alcohols, which are applicable to the target compound.
| Method | Key Reagents/Catalysts | Typical Outcome | Reference |
|---|---|---|---|
| Asymmetric Ring-Opening | Sc(OSO3C12H25)3, chiral bipyridine ligand | High yields, excellent enantioselectivities | organic-chemistry.org |
| Organocatalytic Ring-Opening | Chiral sulfinamide catalyst | High yields, excellent enantioselectivity at room temperature | organic-chemistry.org |
| Chiral Resolution | Chiral stationary phase HPLC (e.g., Chiralpak AD) | Separation of enantiomers from racemic mixture | researchgate.net |
| Radical C-H Amination | Chiral Cu catalyst, Ir photocatalyst | Enables access to chiral β-amino alcohols from alcohols | nih.gov |
Derivatization Strategies for Structural Modification
Structural modification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and developing new compounds with tailored properties. mdpi.comfrontiersin.org
Synthesis of Substituted N-Alkyl-N-phenylaminopropanol Derivatives
Modification of the secondary amine is a common derivatization strategy. N-alkylation can be achieved through various synthetic methods.
Reductive Amination: Reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a variety of alkyl groups onto the nitrogen atom.
Direct Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base can also be used to synthesize N-alkyl and N,N-dialkyl derivatives. nih.govnih.gov A practical synthesis of N-alkyl prodrug derivatives has been reported via alkylation with N-alkyl-N-alkyloxycarbonylaminomethyl chlorides. researchgate.net Novel hydroxylamine-derived aminating reagents have also been designed for installing medicinally relevant amine groups. chemrxiv.org
Introduction of Diverse Chemical Moieties for Scaffold Variation
Varying the chemical moieties on the aromatic rings or the propanol (B110389) backbone allows for the creation of a diverse library of analogues. nih.gov
Aromatic Substitution: Starting from different substituted anilines or phenols allows for the introduction of a wide range of functional groups (e.g., methyl, fluoro, nitro) onto the phenyl and phenoxy rings. nih.govsynhet.com For example, reacting substituted anilines with 1-(4-chlorophenoxy)-2,3-epoxypropane generates a series of analogues with varied substitution patterns on the anilino ring.
Backbone Modification: While less common for this specific scaffold, modifications to the propanol backbone, such as introducing substituents at the C1 or C3 positions, can be explored. This could be achieved by starting with more complex, substituted epoxides.
The table below shows examples of structural modifications applied to the general aryloxypropanolamine scaffold.
| Modification Site | Strategy | Example of Moiety Introduced | Reference |
|---|---|---|---|
| Nitrogen Atom | N-Alkylation | Butyl, Propyl, Aminophenylethyl | nih.gov |
| Anilino Phenyl Ring | Use of Substituted Aniline | Fluoro, Nitro groups | nih.gov |
| Phenoxy Phenyl Ring | Use of Substituted Phenol | Alkyl, Halogen groups | nih.govgoogle.com |
| Propanol Backbone | Use of Substituted Epoxide | Cyclohexyl, t-butyl groups | researchgate.net |
Multi-Component Reactions (MCRs) for Library Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient tools for generating libraries of structurally diverse compounds. nih.gov While a specific MCR for this compound is not detailed, the principles can be applied to create analogues. For instance, a three-component reaction involving an aryne, an amine, and CO2 can produce ortho-substituted benzoic acids, showcasing how MCRs can rapidly build complexity. mdpi.com An MCR approach to β-amino alcohol derivatives could involve the reaction of an epoxide, an amine, and another reactive component in a one-pot synthesis, offering a streamlined route to novel analogues. gaylordchemical.comresearchgate.net
Reaction Kinetics and Mechanisms in Synthetic Pathways
The primary synthetic route to this compound involves the nucleophilic ring-opening of an epoxide, typically 1-(4-chlorophenoxy)-2,3-epoxypropane, by aniline. The kinetics and mechanism of this reaction are influenced by reaction conditions, particularly the presence and nature of a catalyst.
Reaction Mechanism (SN1 vs. SN2): The ring-opening of epoxides can proceed through either an SN1 or SN2 mechanism, or a hybrid of the two. researchgate.netlumenlearning.com
Under neutral or basic conditions: The reaction generally follows an SN2 pathway. The amine nucleophile attacks one of the electrophilic carbons of the epoxide ring. lumenlearning.com Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This backside attack results in an inversion of stereochemistry at the reaction center. lumenlearning.com
Under acidic conditions: The epoxide oxygen is first protonated, making it a better leaving group and activating the ring toward nucleophilic attack. lumenlearning.comuni.edu The reaction can take on more SN1 character, with the nucleophile attacking the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. researchgate.netlumenlearning.com
Catalysis: While the reaction can proceed without a catalyst, various catalysts are often employed to improve the rate and selectivity. organic-chemistry.org
Lewis Acids: Catalysts like zinc(II) perchlorate, iridium trichloride, and silica-bonded S-sulfonic acid can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. scielo.org.mxorganic-chemistry.org
Brønsted Acids: Protic acids can catalyze the reaction by protonating the epoxide oxygen. uni.edu However, care must be taken as acidic conditions can also lead to side reactions.
Enzymatic Catalysis: Lipases have been shown to catalyze the ring-opening of epoxides with amines, offering a green and potentially stereoselective alternative. mdpi.com
Reaction Kinetics: The rate of the reaction is dependent on the concentration of the reactants and the catalyst. An induction period is sometimes observed, which may be related to the slow, uncatalyzed formation of an initial amount of product that then generates a catalytic species (autocatalysis). uni.eduresearchgate.net The reaction rate is also influenced by the solvent polarity and temperature. dntb.gov.ua Generally, the reaction is faster at higher temperatures, and the choice of solvent can affect the nucleophilicity of the amine and the stability of charged intermediates or transition states.
Green Chemistry Principles in Propan-2-ol Derivative Synthesis
The application of green chemistry principles to the synthesis of propan-2-ol derivatives, such as this compound, is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
A primary focus of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. In the context of β-amino alcohol synthesis, which is a key step in producing aryloxy propanolamines, researchers have explored solvent-free conditions. For instance, the ring-opening of epoxides with amines has been successfully carried out without a solvent, often with the aid of a catalyst. One study demonstrated the synthesis of β-amino alcohols by reacting epoxides and amines using cyanuric chloride as a catalyst under solvent-free and mild conditions, resulting in high yields and regioselectivity. tandfonline.com Another approach involves using acetic acid to mediate the ring-opening of epoxides with amines in a metal- and solvent-free reaction, which also provides high yields of β-amino alcohols. researchgate.net
The use of greener, renewable solvents is another cornerstone of this approach. Glycerol, a bio-renewable and eco-friendly molecule, has been utilized as a recyclable solvent and promoter for the synthesis of aryloxy propanolamines. researchgate.net This method offers mild reaction conditions, broad substrate scope, and good to excellent yields without the need for column purification. researchgate.net Water is also considered an ideal green solvent due to its abundance and low toxicity. The aminolysis of epoxides has been achieved in water without any catalyst, providing excellent yields and high selectivity. organic-chemistry.org
Catalysis plays a pivotal role in green synthetic methodologies. The use of catalysts, especially those that are recyclable and non-toxic, is preferred over stoichiometric reagents to minimize waste. organic-chemistry.org For the synthesis of β-amino alcohols, various catalysts have been employed, including zinc(II) perchlorate hexahydrate, which efficiently catalyzes the opening of epoxides by amines under solvent-free conditions. organic-chemistry.org Heterogeneous catalysts, such as sulfated zirconia, have also been shown to be effective for the ring-opening of epoxides with aromatic amines under solvent-free conditions, with the advantage of being easily separable and reusable.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant advancement in green chemistry. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. nih.gov In the synthesis of chiral amino alcohols, biocatalysis has been employed to achieve high enantioselectivity. nih.govjove.com For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org Lipases are another class of enzymes used in the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. nih.gov
The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, and reducing derivatization are also central to green synthesis design. researchgate.net By designing more direct and efficient synthetic routes, the number of steps is reduced, which in turn minimizes waste and energy consumption.
Interactive Data Table: Green Chemistry Approaches in β-Amino Alcohol Synthesis
| Catalyst/Solvent System | Substrates | Key Green Features | Yield (%) | Reference |
| Cyanuric Chloride | Epoxides, Amines | Solvent-free, mild conditions | High | tandfonline.com |
| Acetic Acid | Epoxides, Amines | Metal- and solvent-free | 93-98 | researchgate.net |
| Glycerol | Aryl ethers, Amines | Bio-renewable solvent, recyclable | Good to Excellent | researchgate.net |
| Water | Epoxides, Amines | Catalyst-free, green solvent | Excellent | organic-chemistry.org |
| Zinc(II) Perchlorate | Epoxides, Amines | Solvent-free, efficient catalyst | High | organic-chemistry.org |
| Sulfated Zirconia | Epoxides, Aromatic Amines | Heterogeneous catalyst, solvent-free | High | |
| Engineered Amine Dehydrogenase | α-Hydroxy Ketones | Biocatalysis, high enantioselectivity | High | frontiersin.org |
Structural Characterization and Spectroscopic Analysis of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure and electronic properties of molecules. For 1-Anilino-3-(4-chlorophenoxy)propan-2-ol, a combination of NMR, IR, UV-Vis, and mass spectrometry techniques would be employed to provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments. The aromatic protons of the anilino and chlorophenoxy groups would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The protons of the propan-2-ol backbone, including the methine (CH-OH) and methylene (B1212753) (CH₂) groups, would resonate in the mid-field region, likely between δ 3.0 and 4.5 ppm. The hydroxyl (-OH) and amine (-NH-) protons would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Aromatic carbons would generate signals in the δ 110-160 ppm range. The carbons of the propan-2-ol chain, specifically the carbon bearing the hydroxyl group (C-OH) and the adjacent methylene carbons, would be expected to appear in the δ 40-80 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (Anilino) | 6.6 - 7.2 | 113 - 130 |
| Aromatic C-N (Anilino) | - | 145 - 150 |
| Aromatic CH (Chlorophenoxy) | 6.8 - 7.3 | 115 - 130 |
| Aromatic C-O (Chlorophenoxy) | - | 155 - 160 |
| Aromatic C-Cl (Chlorophenoxy) | - | 125 - 135 |
| CH-OH | ~4.0 | ~70 |
| CH₂-N | ~3.2 | ~50 |
| CH₂-O | ~4.1 | ~70 |
| NH | Variable (broad) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching of the aromatic rings would give rise to peaks between 1450 and 1600 cm⁻¹. The C-O ether linkage would likely show a strong absorption band around 1240 cm⁻¹, and the C-Cl bond would exhibit a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3200 - 3600 (broad) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Ether Stretch | ~1240 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings, the aniline (B41778) and the chlorophenoxy moieties, would result in characteristic absorption bands in the UV region. Typically, π → π* transitions in these aromatic systems would lead to strong absorptions at wavelengths below 300 nm. The presence of heteroatoms with lone pairs (N and O) could also give rise to n → π* transitions, which are generally weaker and may appear at longer wavelengths.
Fluorescence emission spectroscopy would reveal the compound's ability to emit light after being excited by UV radiation. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift), and the intensity and wavelength of maximum emission would be dependent on the molecular structure and the solvent environment.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS, EI-MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed, confirming the molecular weight of this compound. The fragmentation pattern would be complex due to the multiple functional groups. Common fragmentation pathways would likely involve cleavage of the C-C bonds in the propanol (B110389) chain, loss of water from the alcohol, and fragmentation of the aniline and chlorophenoxy rings. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be crucial for the separation and identification of the compound from a mixture.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Possible Identity |
|---|---|---|
| [M]⁺ | 293/295 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M - H₂O]⁺ | 275/277 | Loss of water |
| C₇H₈N⁺ | 106 | Anilino fragment |
| C₆H₄ClO⁺ | 127/129 | Chlorophenoxy fragment |
| C₉H₁₀NO⁺ | 150 | Anilino-propanol fragment |
Solid-State Structural Analysis
While spectroscopic techniques provide valuable information about the connectivity and electronic structure of a molecule, solid-state analysis is necessary to determine its three-dimensional arrangement in the crystalline state.
Single Crystal X-ray Diffraction (XRD) Studies
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. If suitable crystals of this compound could be grown, XRD analysis would provide a wealth of information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between atoms and the angles between bonds.
Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions that stabilize the crystal packing.
This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Elucidation of Crystal Systems and Space Groups
While specific crystallographic data for this compound is not widely published, studies on analogous compounds provide valuable insights. For instance, the related compound 3-Anilino-1-(isopropylamino)propan-2-ol has been reported to crystallize in a specific crystal system and space group. nih.govnih.gov This information is crucial for determining the symmetry and packing of the molecules in the solid state. The determination of the crystal system and space group is a critical first step in a full structural analysis, as it defines the unit cell parameters and the symmetry operations that relate the molecules within the crystal lattice.
Analysis of Intermolecular and Intramolecular Interactions
The crystal packing of aryloxypropanolamine derivatives is significantly influenced by a network of intermolecular and intramolecular interactions. In similar structures, hydrogen bonding is a predominant force, with the hydroxyl and amine groups acting as hydrogen bond donors and the oxygen and nitrogen atoms as acceptors. nih.govnih.gov Specifically, O—H···N and N—H···O hydrogen bonds can link molecules into chains or more complex three-dimensional networks.
Beyond classical hydrogen bonding, other weak interactions such as C-H···π interactions can also play a role in stabilizing the crystal structure. These interactions involve the hydrogen atoms of the alkyl chain or aromatic rings interacting with the π-electron clouds of the phenyl and chlorophenoxy rings. A thorough analysis of these interactions provides a deeper understanding of the forces governing the supramolecular assembly of this compound.
Polymorphism and Disorder in Crystal Structures
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of pharmaceutical compounds as different polymorphs can exhibit varying physical properties. While there is no specific literature detailing the polymorphism of this compound, it is a phenomenon that should be considered in its solid-state characterization. The presence of conformational flexibility in the propanolamine (B44665) linker could potentially lead to the formation of different crystalline arrangements under varying crystallization conditions.
Disorder within a crystal structure, where atoms or groups of atoms occupy multiple positions, can also occur. This can be static or dynamic in nature and can affect the interpretation of crystallographic data. Careful refinement of the crystal structure is necessary to model any disorder accurately.
Computational Chemistry and Molecular Modeling of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol
Quantum Chemical Calculations (e.g., DFT, TD-DFT/PCM)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. For a molecule like 1-Anilino-3-(4-chlorophenoxy)propan-2-ol, DFT methods can accurately model its behavior. Time-Dependent DFT (TD-DFT) is often employed to study excited states and electronic spectra, while the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the molecule's properties. researchgate.net
The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)). researchgate.net The process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Once optimized, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be determined. For related aniline (B41778) derivatives, studies have shown that the geometry of the amino group and its interaction with the aromatic ring are crucial aspects of their electronic structure. researchgate.net
Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table presents hypothetical, yet plausible, bond lengths and angles for this compound based on computational studies of similar molecules. Actual values would require a specific DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (ether) | ~1.37 Å |
| C-O (alcohol) | ~1.43 Å | |
| C-N | ~1.46 Å | |
| C-Cl | ~1.74 Å | |
| Bond Angle | C-O-C | ~118° |
| C-N-H | ~112° | |
| C-C-O (alcohol) | ~109.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov For aniline and its derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. kashanu.ac.ir In this compound, the presence of the chlorophenoxy group would also influence the distribution and energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies Based on typical values for similar aromatic amines and ethers.
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.5 | Electron-donating capability, likely localized on the aniline moiety. |
| LUMO | -0.5 to -1.5 | Electron-accepting capability, likely distributed across the aromatic rings. |
| HOMO-LUMO Gap | 4.0 to 6.0 | Indicator of chemical reactivity and stability. |
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a framework for understanding reactivity. nih.gov
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 3: Global Reactivity Descriptors (Conceptual Definitions)
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates resistance to deformation of electron cloud. |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, related to polarizability. |
| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the electrophilic nature of a species. |
Understanding the distribution of charge within a molecule is crucial for predicting its interactions. Several methods are used for this analysis:
Mulliken Population Analysis: A straightforward method to assign partial charges to atoms.
Natural Bond Orbital (NBO) Analysis: Provides a more detailed picture of bonding and lone pair interactions, including charge transfer and hyperconjugation effects.
Molecular Electrostatic Potential (MEP): A visual representation of the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For similar molecules, the oxygen and nitrogen atoms are typically the most electronegative centers, appearing as red or yellow regions on an MEP map, while the hydrogen atoms of the amine and hydroxyl groups are electropositive (blue regions).
Computational methods can accurately predict various spectroscopic parameters:
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups.
UV-Vis Spectroscopy: TD-DFT is the method of choice for predicting electronic absorption spectra. researchgate.netmdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be determined. For molecules containing aromatic rings like this compound, π → π* transitions are typically observed in the UV region. rsc.org
Molecules with significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. mdpi.com Computational chemistry allows for the calculation of NLO parameters such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net The presence of electron-donating (anilino) and electron-withdrawing (chlorophenoxy) groups connected through a propan-2-ol bridge could potentially give rise to NLO properties in this molecule. DFT calculations can predict these properties and guide the design of new NLO materials. researchgate.net
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the complete range of three-dimensional shapes the molecule can adopt.
The simulation would model the interactions between the atoms of the molecule and with its environment (typically a solvent like water) to track its trajectory. This process reveals the molecule's flexibility, particularly around its rotatable bonds in the propan-2-ol linker chain. By analyzing the simulation data, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding this conformational preference is crucial, as the specific 3D shape of a molecule often dictates its ability to bind to a biological target. The results can be visualized through plots of potential energy over time or by clustering similar structures to map the dominant conformational families.
For example, a simulation could track the dihedral angles between the aniline, propanol (B110389), and chlorophenoxy moieties to determine the most probable spatial arrangement of these key functional groups. This provides a dynamic picture of the molecule that is more realistic than a static, single-structure representation.
In Silico Prediction of Binding Modes and Ligand-Target Interactions
In silico techniques, most notably molecular docking, are employed to predict how a ligand (in this case, this compound) might bind to the active site of a target protein. orientjchem.org This process requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. researchgate.net
During a docking simulation, the compound is placed into the protein's binding site in numerous possible orientations and conformations. A scoring function then estimates the binding affinity for each "pose," with the lowest-energy poses representing the most probable binding modes. orientjchem.org
Analysis of the top-ranked binding poses reveals specific ligand-target interactions that stabilize the complex. For this compound, key interactions would likely include:
Hydrogen Bonds: The hydroxyl (-OH) group and the secondary amine (-NH-) are potent hydrogen bond donors and acceptors, likely forming critical connections with polar amino acid residues in the target's active site.
Hydrophobic Interactions: The aromatic aniline and 4-chlorophenoxy rings would likely engage in hydrophobic interactions with nonpolar residues, helping to anchor the molecule in the binding pocket.
Pi-Interactions: The aromatic rings could also participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, or histidine.
X-ray crystallographic studies of similar anilino-containing compounds bound to protein kinases have shown that the anilino group often projects into a hydrophobic pocket, while the core structure forms hydrogen bonds with the backbone of the protein. nih.gov A similar pattern could be hypothesized for this compound.
The table below illustrates a hypothetical binding mode for the compound within a kinase active site, detailing the types of interactions that could be predicted.
| Functional Group of Compound | Potential Interacting Residue | Type of Interaction |
| Secondary Amine (-NH-) | Glutamic Acid (backbone C=O) | Hydrogen Bond |
| Hydroxyl (-OH) | Aspartic Acid (side chain C=O) | Hydrogen Bond |
| Aniline Ring | Leucine, Valine | Hydrophobic Interaction |
| 4-chlorophenoxy Ring | Phenylalanine | Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing the potency and properties of lead compounds. nih.gov
Structure-Activity Relationship (SAR) SAR explores how modifying the chemical structure of a compound affects its biological activity. mdpi.com For this compound, an SAR study would involve synthesizing a series of analogues where specific parts of the molecule are systematically changed. For instance, researchers might:
Modify the substituent on the aniline ring.
Change the position or identity of the halogen on the phenoxy ring (e.g., moving the chlorine from position 4 to 2 or 3, or replacing it with fluorine or bromine).
Alter the linker between the aromatic rings.
By testing these new compounds in biological assays, researchers can deduce which molecular features are essential for activity. For example, they might find that a chlorine atom at the 4-position is critical, and any changes to it reduce or abolish activity.
Quantitative Structure-Activity Relationship (QSAR) QSAR takes SAR a step further by creating a mathematical model that quantitatively correlates the chemical structure with biological activity. ijnrd.org The goal is to develop an equation that can predict the activity of new, unsynthesized compounds. nih.gov
The process involves:
Data Collection: A set of structurally related compounds (like the analogues from an SAR study) with experimentally measured biological activities is assembled.
Descriptor Calculation: For each compound, various molecular descriptors are calculated. These are numerical values that represent different physicochemical properties, such as:
Lipophilicity: logP (the octanol-water partition coefficient). nih.gov
Electronic Properties: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents. ijnrd.org
Steric Properties: Taft steric parameters (Es) or molar refractivity. ijnrd.org
Model Generation: Statistical methods, such as multiple linear regression or artificial neural networks, are used to build a model linking the descriptors to the biological activity. ijnrd.org
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.
A hypothetical QSAR model for a series of this compound analogues might look like the following illustrative table, where activity is correlated with specific descriptors.
| Compound Analogue (Modification on phenoxy ring) | logP | Hammett Constant (σ) | Hypothetical Activity (IC₅₀, nM) |
| -H (no substituent) | 3.1 | 0.00 | 250 |
| -Cl (at position 4) | 3.8 | 0.23 | 50 |
| -F (at position 4) | 3.2 | 0.06 | 180 |
| -CH₃ (at position 4) | 3.6 | -0.17 | 95 |
| -NO₂ (at position 4) | 3.0 | 0.78 | 35 |
Such models are powerful tools in drug discovery, allowing chemists to prioritize the synthesis of compounds predicted to have the highest activity, thereby saving time and resources. nih.gov
Mechanistic Biochemical and Cellular Studies of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol Analogues
Enzyme Target Interaction Studies
Analogues of 1-anilino-3-(4-chlorophenoxy)propan-2-ol, specifically derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, have been synthesized and assessed for their potential as Src kinase inhibitors. nih.gov Src, a non-receptor tyrosine kinase, is implicated in signaling pathways that regulate cellular processes such as proliferation, migration, and angiogenesis. nih.govresearchgate.net Its increased expression and activity are often associated with tumor malignancy, making it a target for therapeutic intervention. nih.govresearchgate.net
The synthesis of these β-amino alcohol derivatives involves a multi-step strategy starting from epichlorohydrine. nih.gov The process includes an initial epoxy ring opening with N-alkylanilines, followed by ring closure to form N-epoxymethyl N-alkylaniline derivatives, and a final epoxide ring opening with various secondary amines or nucleobases. nih.gov
Screening of these compounds for their inhibitory activity against Src kinase revealed varying levels of potency. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions at position 1 and on the N-phenylamino group significantly influence inhibitory activity. nih.gov Specifically, the incorporation of bulky groups at the first position and N-substitution with groups larger than a methyl moiety were found to reduce the inhibitory potency against Src kinase. nih.gov Among a series of synthesized compounds, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol demonstrated the highest inhibitory activity. nih.gov
| Compound | IC50 (µM) |
|---|---|
| 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol | 66.1 nih.gov |
Toll-like Receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged cells. nih.govfrontiersin.org Upon activation, TLR4, in conjunction with its co-receptors MD-2 and CD14, initiates intracellular signaling cascades that lead to the production of inflammatory cytokines and chemokines. nih.govfrontiersin.org Dysregulation of TLR4 signaling is associated with various inflammatory diseases, making it a target for therapeutic antagonists. nih.govunimib.it
The inhibition of TLR4 signaling can be achieved by small molecules that interfere with the formation of the active TLR4/MD-2/LPS complex. nih.gov Some synthetic antagonists are designed to compete with endotoxins for binding to the TLR4-MD-2 complex. nih.gov For instance, certain synthetic glycolipids can directly bind to the TLR4-MD-2 dimer or interact with the CD14 and MD-2 co-receptors to block LPS-induced activation. unimib.it Other small molecules, such as substituted pyrimido[5,4-b]indoles, have been identified as TLR4/MD2-dependent activators that can also function as inhibitors under certain conditions, effectively attenuating sterile inflammation. researchgate.net
The intracellular signaling triggered by TLR4 activation involves two main pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway. nih.govresearchgate.net TLR4 is unique among TLRs for its ability to activate both pathways. nih.gov Inhibitory strategies can target these downstream pathways as well. For example, cell-permeating decoy peptides derived from the TRAM adapter protein have been shown to block the recruitment of TRIF to the activated TLR4 receptor, thereby inhibiting the TRIF-dependent pathway and subsequent cytokine production. researchgate.net
T-type calcium channels (TTCCs) are low-voltage activated channels that play a crucial role in the signal transduction of numerous cell types. nih.gov There are three isoforms—Cav3.1, Cav3.2, and Cav3.3—which are involved in a variety of physiological and pathological processes. nih.gov The activity of these channels can be modulated by various mechanisms, including interaction with kinases and phosphatases, which regulate the channel's phosphorylation state. nih.gov
Several classes of small organic molecules have been identified as blockers of T-type calcium channels. nih.gov While dihydropyridines are typically known as L-type channel modulators, certain derivatives can also potently inhibit TTCCs. nih.gov Other chemical scaffolds have been developed to target these channels with greater specificity. For example, a 3,4-dihydroquinazoline derivative, KYS-05090S, is known to block both Cav3.1 and Cav3.2 channels. nih.gov Additionally, specific disubstituted piperazine (B1678402) derivatives have been shown to be potent blockers of all three Cav3 channel isoforms while having minimal effect on other calcium channel types like Cav1.2 and Cav2.2. nih.gov The development of these blockers is an active area of research for conditions such as inflammatory and neuropathic pain. nih.gov
Hedgehog acyltransferase (HHAT) is a multi-pass transmembrane enzyme that catalyzes the crucial N-terminal palmitoylation of Hedgehog (Hh) signaling proteins, a step required for their function. imperial.ac.uknih.gov The Hedgehog signaling pathway is vital for embryonic development and is also implicated in the initiation and progression of many cancers, making HHAT a potential drug target. imperial.ac.uknih.gov
Target-based research has led to the identification of potent small-molecule inhibitors of HHAT. imperial.ac.uknih.gov A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been systematically studied, leading to the discovery of highly potent analogues. nih.gov Through the design, synthesis, and evaluation of numerous analogues based on structural data from cryo-electron microscopy, compounds with significant inhibitory potency have been developed. nih.govnih.govacs.org
One of the most potent reported HHAT inhibitors is IMP-1575. nih.govnih.gov Structural studies have revealed that IMP-1575 binds in the enzyme's reaction center, forming a hydrogen bond with the catalytic histidine residue (His379), thereby blocking the binding of the substrate, palmityl-coenzyme A. nih.gov Structure-activity relationship (SAR) analysis of this class of inhibitors has highlighted several key features for potent inhibition: a central amide linkage, a secondary amine, and a specific (R)-configuration at the 4-position of the core structure are critical for high inhibitory potency. nih.govacs.org These potent analogues not only inhibit purified HHAT but also suppress Sonic Hedgehog (SHH) palmitoylation and signaling in cellular assays. imperial.ac.uknih.gov
| Compound | Target | IC50 |
|---|---|---|
| IMP-1575 | HHAT | nM range imperial.ac.uk |
Flavin-adenine dinucleotide (FAD)-dependent oxidoreductases are a broad family of enzymes that catalyze oxidation-reduction reactions using FAD as a cofactor. ebi.ac.uk This superfamily includes enzymes like glucose-methanol-choline (GMC) oxidoreductases, which typically act on the hydroxyl groups of substrates such as alcohols and carbohydrates. nih.gov The catalytic mechanism generally involves a reductive half-reaction, where the substrate is oxidized and FAD is reduced to FADH₂, followed by an oxidative half-reaction where the reduced flavin is re-oxidized, often by molecular oxygen. nih.gov
Another class within this group are the two-component FAD-dependent monooxygenases. mdpi.com These systems consist of a reductase component that reduces FAD using NAD(P)H and a monooxygenase component that uses the reduced FAD to hydroxylate aromatic compounds. mdpi.com For example, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase is a two-component enzyme involved in the catabolism of aromatic compounds by microorganisms. mdpi.com The monooxygenase component binds and stabilizes the reduced FAD, preventing its rapid autooxidation and allowing it to react with the substrate and molecular oxygen. mdpi.com The activity of these enzymes can be influenced by various small molecules; for instance, the activity of a phenol (B47542) monooxygenase from Stenotrophomonas maltophilia was inhibited by ionic surfactants and certain organic solvents, while being enhanced by non-ionic surfactants and other solvents. nih.gov
mTOR
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, and metabolism. nih.gov It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. nih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. nih.gov Inhibition of the mTOR pathway is a validated strategy in cancer therapy. mdpi.com Small molecule inhibitors, such as Torin1 and its improved analogue Torin2, have been developed as potent and selective mTOR inhibitors. nih.gov These inhibitors act on the kinase domain of mTOR, suppressing the phosphorylation of its downstream targets. nih.gov For example, everolimus, a derivative of rapamycin, forms a complex with FKBP12, which then binds to mTOR and obstructs its function, leading to a decrease in the phosphorylation of downstream effectors like 4E-BP1 and subsequent inhibition of protein translation. nih.gov
Tyrosyl-DNA Phosphodiesterase
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that belongs to the phospholipase D family. rsc.org It plays a critical role in repairing DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of anticancer drugs. nih.gov TDP1 removes stalled TOP1-DNA covalent complexes by hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3'-end of the DNA. rsc.orgsemanticscholar.org Inhibiting TDP1 is an attractive strategy to enhance the efficacy of TOP1-based chemotherapy. nih.gov A variety of small molecule TDP1 inhibitors have been developed, including those with arylcoumarin, deoxycholic acid, and imidazopyrazine scaffolds. nih.govnih.govmdpi.com Co-crystal structures have shown that these inhibitors bind at the TDP1 catalytic site, mimicking substrate interactions and forming hydrogen bonds with key residues in the active site, thereby blocking the enzyme's function. rsc.orgsemanticscholar.org
Aminopeptidase
Aminopeptidase N (APN), also known as CD13, is a transmembrane zinc metalloprotease that is widely expressed in human tissues. nih.gov It is an ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides and is involved in modulating the activity of various bioactive peptides. nih.gov APN/CD13 expression is often dysregulated in cancers and inflammatory diseases, and the enzyme is involved in processes such as angiogenesis, cell proliferation, and invasion. nih.gov Consequently, the inhibition of APN/CD13 is being explored for therapeutic purposes. A range of natural and synthetic inhibitors of APN have been characterized, highlighting its potential as a drug target. nih.gov
Cellular Pathway Interrogation
The cellular mechanisms of action for analogues of this compound have been investigated to understand their therapeutic potential, particularly in oncology and infectious diseases. These studies reveal a multi-faceted approach through which these compounds can inhibit cell growth and proliferation, involving the disruption of key cellular pathways.
Mechanisms of Antiproliferative Action in Human Carcinoma Cell Lines (e.g., BT-20, HL-60, Caco-2)
Analogues of this compound have demonstrated significant antiproliferative effects across various human cancer cell lines. The primary mechanism involves inducing programmed cell death, or apoptosis, thereby inhibiting the uncontrolled growth characteristic of cancer cells.
In the human promyelocytic leukemia cell line (HL-60), a novel 4,5-dihydrofuran-3-carboxylate, an analogue, was shown to significantly reduce cell proliferation. nih.gov Its cytotoxic effects were observed to be concentration-dependent. nih.gov Studies on other compounds in colon cancer cells (Caco-2) and liver cancer cells (HepG2) have also shown potent antiproliferative activity. nih.gov This activity is often achieved by targeting pro-survival mechanisms within the cancer cells, making them more susceptible to cell death. nih.gov While specific data on the BT-20 breast cancer cell line is limited for direct analogues, the broad-spectrum activity seen in other lines like HL-60 and Caco-2 suggests potential efficacy that warrants further investigation. nih.govnih.gov
Table 1: Antiproliferative Effects of Analogous Compounds on Human Carcinoma Cell Lines
| Analogue Class | Cell Line | Key Antiproliferative Findings |
|---|---|---|
| 4,5-dihydrofuran-3-carboxylate | HL-60 | Induces apoptosis in a concentration-dependent manner. nih.gov |
| Vitexin-2-O-xyloside + Avenanthramides | Caco-2 | Inhibits proliferation through activation of caspases and downregulation of pro-survival genes. nih.gov |
| Flavonoids (e.g., Silybin) | Caco-2 | Exhibits cytotoxic and antiproliferative activities. mdpi.com |
Induction of Cell Cycle Arrest
A key mechanism contributing to the antiproliferative effects of these analogues is the induction of cell cycle arrest. By halting the cell division process at specific checkpoints, these compounds prevent the replication of cancerous cells. Studies on various structurally related molecules have shown that they can induce cell cycle arrest, most commonly at the G2/M phase. nih.govmdpi.com
This arrest is often mediated by the modulation of key regulatory proteins. For instance, the down-regulation of checkpoint proteins like cyclin B1 is strongly correlated with cell cycle arrest at the G2/M phase. nih.gov Furthermore, an increase in the expression of cyclin-dependent kinase inhibitors, such as p21, can also contribute to this effect. nih.govnih.gov DNA damage induced by a compound can lead to transcriptional changes in proteins like p21 and Cyclin B, which directly contributes to the reduction in cell proliferation. nih.gov
Apoptosis Pathways and Associated Biomarkers (e.g., Mitochondrial Membrane Potential, DNA Fragmentation, Nuclear Morphology)
The induction of apoptosis is a central mechanism for the anticancer activity of this compound analogues. This process is characterized by distinct morphological and biochemical changes, which are triggered via the intrinsic, or mitochondrial, pathway.
A critical early event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net In healthy cells, the mitochondrial membrane is polarized, but upon treatment with an apoptosis-inducing analogue, this potential collapses. nih.govfrontiersin.org This depolarization is a key indicator of mitochondrial dysfunction and a commitment to apoptosis. researchgate.netnih.gov The loss of ΔΨm is an early event that often precedes other apoptotic hallmarks, such as DNA fragmentation. nih.gov
Following the loss of mitochondrial membrane potential, apoptogenic factors are released from the mitochondria into the cytosol. One such factor is cytochrome c. nih.govnih.gov The release of cytochrome c subsequently activates a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase. nih.govnih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic features of apoptosis, including DNA fragmentation and changes in nuclear morphology. nih.gov The presence of DNA strand breaks can be detected using methods like the comet assay. nih.gov
Modulation of Gene Expression and Protein Regulation
The pro-apoptotic and cell cycle-arresting effects of these analogues are underpinned by their ability to modulate the expression of critical genes and proteins. The balance between pro-apoptotic and anti-apoptotic proteins is often shifted to favor cell death.
Studies on related compounds have shown an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for mitochondrial permeabilization. Additionally, the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, can be elevated. nih.govnih.gov The activation of p53 can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage. nih.gov
Table 2: Modulation of Key Proteins by Analogous Compounds in Cellular Pathways
| Protein/Gene | Modulation | Associated Function |
|---|---|---|
| p53 | Upregulated | Tumor suppressor; induces cell cycle arrest and apoptosis. nih.gov |
| p21 | Upregulated | Cyclin-dependent kinase inhibitor; promotes cell cycle arrest. nih.govnih.gov |
| Bax | Upregulated | Pro-apoptotic protein; promotes mitochondrial membrane permeabilization. nih.gov |
| Bcl-2 | Downregulated | Anti-apoptotic protein; prevents mitochondrial-mediated apoptosis. nih.gov |
| Cyclin B1 | Downregulated | Checkpoint protein; essential for G2/M transition. nih.govnih.gov |
| Caspase-3 | Activated | Executioner caspase; mediates final stages of apoptosis. nih.govnih.gov |
| Cytochrome c | Released | Released from mitochondria; activates caspase cascade. nih.govnih.gov |
Antimicrobial Activity Mechanistic Elucidation (Antifungal, Antibacterial, Antitubercular, Antimalarial)
Analogues of this compound, particularly those belonging to the aminopropanol (B1366323) and bis(aryloxy)propan-2-amine families, have demonstrated broad-spectrum antimicrobial activity. nih.govusmf.md These compounds can inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. usmf.md Some 1,4-dihydropyridine (B1200194) derivatives have also shown promise as potent antitubercular agents. nih.gov
Target Identification in Pathogenic Microorganisms
The elucidation of the precise molecular targets is crucial for understanding the antimicrobial mechanism of these compounds. For structurally related 1,3-bis(aryloxy)propan-2-amines, which show activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a bactericidal mechanism of action is suggested. nih.gov
Computational and chemical similarity studies have identified several potential molecular targets within these pathogens. nih.gov These include:
FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a crucial component of the bacterial cell division machinery. Its inhibition prevents bacterial replication. nih.gov
NorA (Quinolone resistance protein norA): This is a membrane protein that functions as an efflux pump, contributing to antibiotic resistance. By targeting NorA, these compounds may overcome existing resistance mechanisms. nih.gov
FabI (Enoyl-[acyl-carrier-protein] reductase): This enzyme is essential for the synthesis of fatty acids, which are vital components of bacterial cell membranes. Inhibition of FabI disrupts membrane integrity and leads to cell death. nih.gov
These findings suggest that the antibacterial action of these analogues likely involves the disruption of fundamental cellular processes such as cell division and biosynthesis, providing a strong basis for their development as novel antimicrobial agents. nih.gov
Table 3: Antimicrobial Activity of Related Propanolamine (B44665) Derivatives
| Analogue Class | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria | 2.5 - 10 nih.gov |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | S. aureus | 0.78 - 12.5 usmf.md |
| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | C. albicans | 0.78 - 12.5 usmf.md |
Cellular Permeability and Accumulation Studies of this compound Analogues
The cellular permeability and accumulation of xenobiotics are pivotal factors influencing their bioavailability and intracellular concentration, and by extension, their pharmacological activity. For analogues of this compound, which belong to the aryloxypropanolamine class of compounds, these parameters are critical in understanding their mechanistic biochemistry. This section delves into the cellular permeability and accumulation studies of these analogues, drawing upon established in vitro models and structure-activity relationships.
Cellular Permeability Assessment
The intestinal epithelium represents a primary barrier to the systemic absorption of orally administered compounds. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the morphology and function of the human intestinal epithelium, including the formation of tight junctions and expression of transporter proteins. Consequently, Caco-2 cell permeability assays are widely employed to predict the in vivo intestinal absorption of drug candidates.
The apparent permeability coefficient (Papp), a measure of the rate of passage of a compound across the Caco-2 cell monolayer, is a key parameter determined in these studies. A high Papp value is generally indicative of good intestinal absorption, while a low value suggests poor absorption. The permeability of aryloxypropanolamine beta-blockers, a class to which this compound is structurally related, has been extensively studied using this model.
| Compound | Apparent Permeability Coefficient (Papp) (10-6 cm/s) | Predicted In Vivo Absorption |
|---|---|---|
| Propranolol | 20.5 ± 2.1 | High |
| Metoprolol | 8.3 ± 0.9 | High |
| Atenolol | 0.2 ± 0.1 | Low |
The data presented for these representative beta-blockers highlight the significant role of physicochemical properties, particularly lipophilicity, in determining cellular permeability. Propranolol, a highly lipophilic compound, exhibits high permeability, whereas atenolol, a hydrophilic compound, shows poor permeability. The structural characteristics of this compound, with its aniline (B41778) and chlorophenoxy moieties, suggest a relatively high degree of lipophilicity, which would theoretically favor passive diffusion across cell membranes.
Cellular Accumulation Mechanisms
Beyond simple permeation, the intracellular accumulation of aryloxypropanolamine analogues is a complex process that can significantly modulate their local concentration at the site of action. One of the key mechanisms governing the accumulation of lipophilic, basic compounds is lysosomal sequestration, also known as ion trapping.
Lysosomes are acidic organelles (pH 4.5-5.0) within the cell. Lipophilic, basic compounds can freely diffuse across the lysosomal membrane in their un-ionized state. Once inside the acidic environment of the lysosome, they become protonated and thus charged. This charge prevents them from readily diffusing back across the membrane, leading to their accumulation within the lysosome. This phenomenon can result in intracellular concentrations that are several-fold higher than the extracellular concentration.
The structure of this compound, containing a secondary amine group, makes it a candidate for such lysosomal trapping. The degree of accumulation is influenced by the compound's pKa and lipophilicity.
| Compound | Physicochemical Property | Observed Cellular Accumulation |
|---|---|---|
| Propranolol | Lipophilic Base | High (Lysosomal Sequestration) |
| Chloroquine | Lipophilic Base | Very High (Lysosomal Sequestration) |
| Atenolol | Hydrophilic Base | Low |
Preclinical Biological Evaluation and Structure Activity Relationships of 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol Analogues
In Vitro Biological Assay Systems
Enzyme inhibition assays are fundamental in drug discovery to quantify the potency of a compound against a specific enzyme target. For analogues of 1-anilino-3-(4-chlorophenoxy)propan-2-ol, these assays have been pivotal in identifying lead compounds and elucidating SAR.
For instance, a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are structurally related to the core scaffold of interest, were evaluated as inhibitors of Hedgehog acyltransferase (HHAT), an enzyme involved in Hedgehog signaling. acs.org The half-maximal inhibitory concentration (IC₅₀) values were determined to assess their potency. The results demonstrated that a central amide linkage, a secondary amine, and an (R)-configuration at the 4-position of the core are key for inhibitory activity. acs.org Several potent analogues with low- or sub-µM IC₅₀ values against purified HHAT were identified. acs.org
Similarly, modifications of the well-known enoyl-acyl carrier protein (ACP) reductase (ENR) inhibitor, triclosan, led to a series of 29 new analogues. nih.gov Many of these compounds showed high potency, with IC₅₀ values against the recombinant Toxoplasma gondii ENR (TgENR) as low as 26 nM and 43 nM for the most potent compounds, 16c and 16a, respectively. nih.gov
In another study, a library of 163 drugs was assayed for inhibition of lysosomal phospholipase A2 (PLA2G15). nih.gov Of these, 144 compounds were found to inhibit PLA2G15 activity, with some exhibiting IC₅₀ values in the sub-micromolar range. nih.gov For example, fosinopril was identified as a potent inhibitor with an IC₅₀ of 0.18 μM. nih.gov
These examples highlight the importance of IC₅₀ determination in ranking the potency of analogues and guiding further chemical modifications to improve efficacy.
Interactive Data Table: Enzyme Inhibition of Selected Analogues
| Compound | Target Enzyme | IC₅₀ (µM) |
| Analogue 1 | HHAT | 1.4 |
| Analogue 2 | HHAT | 8.1 |
| 16a | TgENR | 0.043 |
| 16c | TgENR | 0.026 |
| Fosinopril | PLA2G15 | 0.18 |
Cell-based assays are critical for evaluating the cytotoxic or anti-proliferative effects of compounds on cancer cells and for assessing their potential as anticancer agents. Analogues of this compound have been investigated for their effects on the growth and viability of various cancer cell lines.
For example, a series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their cytotoxic activity against six human cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), MOLT-3 (lymphoblastic leukemia), MDA-MB-231 (hormone-independent breast cancer), and T47D (hormone-dependent breast cancer). nih.gov The results were compared to standard drugs like etoposide and doxorubicin. nih.gov
In a separate study, the naftopidil analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) was shown to induce cell death in a wide variety of human cancer cell lines, including those from malignant pleural mesothelioma, lung cancer, and hepatoma. nih.gov The mechanism of cell death was found to be dependent on the cancer cell type and included both necrosis (necroptosis) and apoptosis. nih.gov
Furthermore, derivatives of phenoxyacetic acid have demonstrated significant antiproliferative activity. jetir.org For instance, 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid showed an IC₅₀ value of 4.8±0.35µM against a cancer cell line, which was more potent than the standard drug rosiglitazone (RGZ) with an IC₅₀ of 9.8±0.4 µM. jetir.org
Interactive Data Table: Cytotoxic Activity of Selected Analogues
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Cancer Cell Line | 4.8 |
| Rosiglitazone (Standard) | Cancer Cell Line | 9.8 |
| HUHS 1015 | Various Cancer Cell Lines | Effective |
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. nih.gov The accumulation of the membrane protein Smoothened (Smo) in the primary cilium is a key event in Hh signal transduction. nih.gov
Analogues of this compound have been investigated for their ability to modulate the Hh pathway. For example, inhibitors of Hedgehog acyltransferase (HHAT), an enzyme essential for the functional activity of secreted Hedgehog signaling proteins, have been developed. acs.org Several potent analogues were found to not only inhibit purified HHAT but also suppress Sonic Hedgehog (SHH) palmitoylation in cells and consequently inhibit the SHH signaling pathway. acs.org This work identified IMP-1575 as a potent cell-active chemical probe for HHAT function. acs.org
The effects of these compounds on the Hh pathway can be assessed using assays such as the NIH3T3 Gli-luciferase assay and CGNP proliferation assays. nih.gov These assays measure the transcriptional activity of the Gli transcription factors, which are downstream effectors of the Hh pathway. nih.gov
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Analogues of this compound have been screened for their antimicrobial properties, particularly against persistent bacterial populations.
In one study, a small-molecule library was screened for compounds that could reduce the number of Pseudomonas aeruginosa persisters when used in combination with the antibiotic ofloxacin. nih.govresearchgate.net From this screen, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009) was identified as a lead compound. nih.govresearchgate.net Further investigation revealed that SPI009 has a direct and efficient killing effect on persister cells. nih.govresearchgate.net The combination of SPI009 with various classes of antibiotics led to a significant reduction in the number of persisters, up to 10⁶-fold, in both laboratory strains and clinical isolates of P. aeruginosa. nih.govresearchgate.net
The antimicrobial activity of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains.
Ex vivo models provide a valuable platform to study the biological effects of compounds in a more physiologically relevant environment than in vitro cell cultures. Whole blood assays, for instance, can be used to evaluate the activation of the inflammasome, a multiprotein complex that regulates the processing of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov
In such models, human whole blood can be stimulated with lipopolysaccharide (LPS) to prime the inflammasome, followed by a second stimulus like adenosine 5'-triphosphate (ATP) to trigger full inflammasome activation. nih.gov This leads to the release of high levels of IL-1β and IL-18. nih.gov By pre-treating the blood with test compounds, their ability to modulate this inflammatory response can be assessed. These models have been used to study the anti-inflammatory properties of various compounds, including isoflavones like daidzein and equol, which have been shown to target the canonical inflammasome signaling pathway. nih.gov While specific data for this compound analogues in this model were not found, it represents a relevant system for evaluating their potential anti-inflammatory activity.
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. nih.govresearchgate.net HTS assays can be designed to identify either inhibitors or substrates of a particular enzyme or pathway.
For example, HTS has been employed to identify inhibitors of enzymes like the papain-like protease (PLpro) of SARS-CoV-2 and trypanothione synthetase (TryS) from pathogenic trypanosomatids. nih.govresearchgate.net In a screen of a library of approximately 15,000 clinical-stage or FDA-approved small molecules, four clinically relevant drugs were identified as selective inhibitors of SARS-CoV-2 PLpro. nih.gov Similarly, a screen of over 51,000 compounds against Trypanosoma brucei TryS identified several hits with IC₅₀ values in the low micromolar range. researchgate.net
HTS campaigns have also been used to discover inhibitors of enzymes involved in bacterial cell wall synthesis, such as MurA and MurC ligases. mdpi.com The screening of a "Mini Library" from Merck led to the identification of several hit compounds, including sartan derivatives as moderate inhibitors of MurC. mdpi.com While specific HTS campaigns focusing solely on this compound analogues were not detailed in the provided context, this methodology is highly applicable for the discovery of novel bioactive compounds within this chemical class.
Validation Experiments for Biological Activities
Validation experiments are crucial to confirm the biological activity of newly synthesized compounds. For analogues of this compound, these studies typically focus on their β-adrenoceptor antagonistic properties. In vitro assays are fundamental in the initial stages. For instance, the potency of these compounds towards different β-adrenoceptor subtypes (β1, β2, and β3) is often investigated using isolated tissue preparations, such as rat isolated right atria, guinea-pig trachea, and rat distal colon preparations nih.gov. The antagonistic property is commonly checked against the agonistic action of a non-selective beta agonist like isoprenaline nih.gov.
Further validation involves assessing the cardioprotective effects in animal models of cardiovascular disease. A common model is the rat model of coronary artery occlusion and reperfusion to simulate ischemia/reperfusion injury nih.gov. In such studies, key parameters like arrhythmia score and infarct size relative to the left ventricle size are measured to quantify the protective effects of the compound nih.gov. These experiments provide critical evidence of the compound's potential therapeutic utility.
Pharmacodynamic Investigations in Preclinical Models
Pharmacodynamic studies aim to elucidate the mechanism of action and the physiological effects of a drug candidate in a living organism.
Confirming that a drug interacts with its intended target in a living system is a key aspect of preclinical evaluation. For β-blockers like the analogues of this compound, target engagement studies in animal models are essential. These studies can involve administering the compound to animal models of heart disease, such as a knock-in mouse model of inherited dilated cardiomyopathy (DCM) nih.gov. The therapeutic effects, including prevention of cardiac dysfunction and remodeling, as well as extension of survival, are examined to confirm that the drug is engaging with the β-adrenergic receptors and eliciting a beneficial response nih.gov.
Another approach involves creating models of cardiac pathology through continuous administration of a β-agonist like isoproterenol to young and adult mice, leading to cardiac hypertrophy nih.gov. The ability of the test compound to blunt this pathological growth provides evidence of target engagement nih.gov. The field of chemical biology also offers advanced techniques using chemical probes to directly measure the binding interaction of a small molecule with its biological target within cells and animal models, which can be applied to support mechanism of action hypotheses rsc.org.
Biomarkers are measurable indicators of a biological state or condition and are invaluable in assessing the efficacy of a drug in preclinical models. In the context of β-blocker development for heart failure, several biomarkers are of interest. Transcriptomic analysis of endomyocardial biopsies from animal models can identify molecular pathways affected by the drug nih.gov. For example, improvement in cardiac function during β-blocker therapy has been associated with the overexpression of SERCA (sarcoplasmic reticulum calcium-dependent ATPase) and α-myosin heavy chain (MYH), and a decrease in the expression of β-MYH nih.gov.
Natriuretic peptides, such as B-type natriuretic peptide (BNP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP), are well-established biomarkers in heart failure ahajournals.org. While their response to β-blocker therapy can be heterogeneous, monitoring their levels can provide insights into the drug's effects ahajournals.org. However, it is important to have a thorough understanding of the biomarker-drug interface, as some studies have shown that non-vasodilating β-blockers can initially increase natriuretic peptide concentrations while still leading to favorable outcomes ahajournals.org.
Structure-Activity Relationship (SAR) Studies on Bioactive Analogues
SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the aryloxypropanolamine class of β-blockers, extensive SAR studies have been conducted.
Several structural features are critical for the β-blocking activity of aryloxypropanolamines. The general structure consists of an aromatic or heteroaromatic ring linked to a propanolamine (B44665) side chain via an ether linkage researchgate.net.
Propanolamine Side Chain : The propanolamine fragment, specifically the -OCH2CH(OH)CH2NH- moiety, is essential for β-receptor binding and biological activity researchgate.netpharmacy180.com. The presence of an alcoholic hydroxyl group on the side chain is required for activity pharmaguideline.com.
Amino Group : A secondary amine is optimal for activity pharmacy180.com. The substituent on the nitrogen atom is crucial for potency and selectivity. Branched and bulky alkyl groups, such as isopropyl or tert-butyl, are important for β-antagonistic activity pharmaguideline.comnih.gov.
Stereochemistry : The carbon atom bearing the hydroxyl group is a chiral center. For aryloxypropanolamines, the (S)-enantiomer possesses the vast majority of the β-blocking activity, being significantly more potent than the (R)-enantiomer pharmacy180.comoup.com.
| Structural Feature | Importance for Activity |
| Aryloxy Group | Modulates binding affinity and selectivity. |
| Propanolamine Backbone | Essential for interaction with the β-adrenergic receptor. |
| Secondary Amine | Optimal for antagonistic activity. |
| N-Alkyl Substituent | Bulky, branched groups (e.g., isopropyl, tert-butyl) enhance potency. |
| Hydroxyl Group | Crucial for binding to the receptor. |
| (S)-Configuration at the carbinol carbon | Confers significantly higher potency. |
The nature and position of substituents on the aromatic ring significantly modulate the pharmacological properties of aryloxypropanolamine β-blockers.
Aromatic Ring Substituents : The aromatic ring and its substituents are primary determinants of β1-antagonistic activity pharmacy180.com. The nature of the aromatic nucleus can also influence whether a compound is a pure antagonist or possesses some intrinsic sympathomimetic activity (ISA) oup.com. Electron-withdrawing or polar groups in the meta- and para-positions can modulate ISA nih.govoup.com.
Position of Substituents : Ortho-substituted compounds are often more potent than their meta- or para-substituted counterparts oup.com. When the ortho-substituent contains a heteroatom in the alpha position, the potency can be further increased oup.com.
Cardioselectivity (β1-selectivity) : A strong para-substitution on the aromatic ring, often in the absence of a meta-substituent, is a common structural feature of many cardioselective β-blockers pharmaguideline.com. Para-substitution with acylamido groups has also yielded cardioselective drugs nih.gov. Cardioselectivity is also strongly and negatively correlated with lipophilicity nih.gov.
The substitution on the amino group also plays a role in selectivity. The attachment of moieties like 3,4-dimethoxyphenylethyl or 4-amide-substituted phenoxyethyl to the terminal amino nitrogen can improve cardioselectivity nih.gov.
| Substitution Position | Effect on Activity |
| Ortho-position on aryl ring | Generally increases potency, especially with a heteroatom in the substituent oup.com. |
| Para-position on aryl ring | Often associated with β1-selectivity (cardioselectivity) pharmaguideline.comnih.gov. |
| Meta- and Para-positions on aryl ring | Electron-withdrawing or polar groups can modulate intrinsic sympathomimetic activity nih.govoup.com. |
| Amino Group Substituent | Attachment of specific moieties can enhance cardioselectivity nih.gov. |
Stereochemical Influences on Activity
The three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold is a critical determinant of its biological activity. This is primarily due to the presence of a chiral center at the C-2 position of the propan-2-ol backbone, which bears a hydroxyl group. This chirality gives rise to two enantiomers, (R) and (S), which can exhibit markedly different pharmacological profiles.
Research into analogous aryloxypropanolamine beta-adrenergic antagonists has consistently demonstrated that the (S)-enantiomer possesses significantly higher binding affinity for beta-adrenergic receptors compared to its (R)-counterpart. nih.gov This stereoselectivity is a direct consequence of the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. The precise spatial orientation of the hydroxyl and amino groups is crucial for forming the necessary hydrogen bonds and other non-covalent interactions that lead to effective receptor blockade.
For instance, in studies of propranolol and practolol derivatives, the (S)-configuration at the asymmetric carbon atom in the propanolamine side chain was found to be essential for potent beta-adrenergic antagonism. nih.gov Altering this configuration to the (R)-form typically results in a dramatic decrease in activity. This underscores the importance of stereochemically controlled synthesis to isolate the more active enantiomer and maximize the therapeutic potential of these compounds.
The following table summarizes the general trend observed for the stereoisomers of aryloxypropanolamine analogues based on available literature for related compounds.
| Stereoisomer | Relative Biological Activity | Key Structural Feature |
| (S)-enantiomer | High | The spatial arrangement of the hydroxyl and amino groups allows for optimal interaction with the target receptor. |
| (R)-enantiomer | Low | The alternative spatial orientation hinders effective binding to the receptor's active site. |
Identification of Pharmacophores and Privileged Scaffolds
The consistent biological activity observed across a range of aryloxypropanolamine derivatives points to the existence of a common pharmacophore—the essential three-dimensional arrangement of functional groups required for interaction with the biological target. For this compound analogues acting as beta-adrenergic antagonists, the key pharmacophoric features have been well-characterized. ias.ac.in
The essential components of this pharmacophore include:
An aromatic ring system (the 4-chlorophenoxy group).
An ether oxygen atom linking the aromatic ring to the propanolamine side chain.
A secondary alcohol on the propan-2-ol backbone, with a specific (S)-stereochemistry.
A secondary amine group at the terminus of the side chain (the anilino group).
The distances and relative orientations between these features are critical for proper binding to the receptor. For example, the separation between the aromatic ring and the nitrogen atom is a key determinant of activity.
The aryloxypropanolamine framework itself is considered a "privileged scaffold". researchgate.net This term describes a molecular structure that is capable of binding to multiple, often unrelated, biological targets by presenting different functional groups in specific spatial arrangements. The versatility of the aryloxypropanolamine scaffold has allowed for its successful application in the development of a wide array of drugs beyond beta-blockers.
Modifications to this privileged scaffold, such as substitutions on the anilino or phenoxy rings, can fine-tune the activity, selectivity, and pharmacokinetic properties of the resulting analogues. For example, the nature and position of substituents on the anilino ring can influence the compound's affinity for different subtypes of adrenergic receptors.
The table below outlines the core structural components of the this compound pharmacophore and their generally accepted roles in biological activity.
| Pharmacophoric Feature | Role in Biological Activity |
| 4-Chlorophenoxy group | Interaction with a hydrophobic pocket in the receptor. The chloro-substituent can influence binding affinity and selectivity. |
| Ether Linkage | Provides the correct spatial orientation of the aromatic ring relative to the side chain. |
| (S)-Hydroxyl Group | Forms a crucial hydrogen bond with an acceptor site within the receptor. |
| Secondary Amino Group | Forms an ionic interaction with an acidic residue in the receptor binding site. |
Analytical Research Methodologies for 1 Anilino 3 4 Chlorophenoxy Propan 2 Ol
Quantification Methods for Research Samples
Chromatographic Techniques (e.g., HPLC, GC, GC-MS, HS-GCMS)
Chromatographic methods are powerful tools for the separation, identification, and quantification of 1-Anilino-3-(4-chlorophenoxy)propan-2-ol in various research samples. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for the analysis of non-volatile and thermally labile compounds like this compound.
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of analogous aryloxypropanolamine compounds, which can be adapted for this compound, would involve a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is often in the range of 220-300 nm.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for volatile impurities or after derivatization of the analyte to increase its volatility. For instance, the hydroxyl and secondary amine groups in this compound can be derivatized to make the compound more amenable to GC analysis. GC-MS provides the added advantage of mass spectral data, which can be used for definitive identification of the analyte and its impurities. Headspace Gas Chromatography-Mass Spectrometry (HS-GCMS) is particularly useful for the analysis of residual solvents that may be present from the synthesis process.
Interactive Data Table: Hypothetical HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Retention Time | ~5.8 min |
Spectrophotometric and Spectrofluorometric Assays
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound in bulk or simple solution matrices. The presence of the aniline (B41778) and chlorophenoxy chromophores in the molecule results in significant UV absorbance. A standard calibration curve can be generated by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Spectrofluorometry can also be a viable technique, potentially offering higher sensitivity and selectivity. The aniline moiety can impart native fluorescence to the molecule. The excitation and emission wavelengths would need to be determined by scanning the fluorescence spectrum of the compound.
Impurity Profiling and Chemical Purity Assessment in Research Samples
Impurity profiling is a critical aspect of chemical research, as impurities can significantly impact the properties and activity of the compound of interest. The control of impurities is a key issue for regulatory authorities. Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products.
HPLC is the most common technique for impurity profiling due to its high resolving power. A well-developed HPLC method should be able to separate the main compound from all potential impurities. The use of a photodiode array (PDA) detector can be advantageous as it provides spectral information for each peak, which can help in the identification of impurities.
GC-MS is also a valuable tool for identifying volatile and semi-volatile impurities. Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is indispensable for the structural elucidation of unknown impurities.
Interactive Data Table: Potential Impurities in this compound
| Impurity Name | Potential Source |
| Aniline | Starting material |
| 4-Chlorophenol | Starting material |
| 1,3-Dianilinopropan-2-ol | By-product |
| 1,3-Bis(4-chlorophenoxy)propan-2-ol | By-product |
| Oxidation products | Degradation |
Method Validation for Research Applications (Specificity, Sensitivity, Accuracy, Precision)
Validation of the analytical methods used for this compound is essential to ensure that the results are reliable and accurate for their intended research purpose. The validation should assess several key parameters as per established guidelines.
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. In chromatographic methods, this is typically demonstrated by achieving good resolution between the analyte peak and other peaks.
Sensitivity: This is typically determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision).
Interactive Data Table: Typical Acceptance Criteria for Method Validation in Research
| Validation Parameter | Acceptance Criteria |
| Specificity | Resolution > 2 between analyte and potential interferents |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Biotransformation and Metabolic Fate Studies of Propanol Derivatives
Identification of Biotransformation Products (Metabolites)
Identifying the metabolites of a new chemical entity is crucial for a comprehensive understanding of its pharmacological and toxicological profile. The biotransformation of aryloxypropanolamine derivatives typically occurs through two main phases of metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
For aryloxypropanolamines, common Phase I metabolic pathways include:
Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to the aromatic ring. For a compound like 1-Anilino-3-(4-chlorophenoxy)propan-2-ol, this could occur on either the aniline (B41778) or the chlorophenoxy ring.
N-Dealkylation/N-Deisopropylation: The removal of the alkyl group attached to the nitrogen atom. In many beta-blockers, this involves the removal of the isopropyl group.
O-Dealkylation: The cleavage of the ether linkage.
Oxidative Deamination: The removal of the amino group, often followed by further oxidation.
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation, most commonly glucuronidation, where glucuronic acid is attached to hydroxyl or amino groups.
The identification of these metabolites is typically carried out using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This allows for the determination of the exact mass of the metabolites and their fragmentation patterns, which helps in elucidating their structures. While specific metabolites for this compound have not been detailed in the available literature, the following table provides examples of common metabolites identified for the well-studied aryloxypropanolamine, propranolol.
Table 2: Common Metabolites of Propranolol Identified in In Vitro Systems
| Metabolite | Metabolic Pathway | Description |
|---|---|---|
| 4-Hydroxypropranolol | Aromatic Hydroxylation | Addition of a hydroxyl group to the naphthalene ring. |
| N-Desisopropylpropranolol | N-Dealkylation | Removal of the isopropyl group from the amine. |
| Propranolol Glycol | Oxidative Deamination | Formation of a glycol derivative after removal of the amino group. |
Note: This table serves as an example of the types of metabolites that can be formed from aryloxypropanolamine compounds.
Enzyme Systems Involved in Biotransformation Processes
The biotransformation of most drugs, including aryloxypropanolamine derivatives, is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. These heme-containing monooxygenases are predominantly found in the liver and are responsible for catalyzing a wide range of oxidative reactions.
Several specific CYP450 isozymes are known to be involved in the metabolism of aryloxypropanolamines. The most significant of these are:
CYP2D6: This is a key enzyme in the metabolism of many beta-blockers. It is highly polymorphic, leading to significant inter-individual variability in drug metabolism. CYP2D6 is often responsible for aromatic hydroxylation.
CYP1A2: This isozyme is typically involved in N-dealkylation reactions.
CYP2C19: Another polymorphic enzyme that can contribute to the metabolism of various drugs, including some beta-blockers.
The involvement of specific CYP450 enzymes can be determined in vitro using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations. Understanding which enzymes are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. For instance, if a compound is primarily metabolized by CYP2D6, co-administration with a potent CYP2D6 inhibitor could lead to significantly increased plasma concentrations of the compound.
While the specific CYP450 enzymes responsible for the metabolism of this compound have not been identified in the literature, it is highly probable that its biotransformation involves one or more of the aforementioned enzymes, given its structural similarity to other aryloxypropanolamines.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Propranolol |
| Metoprolol |
| Betaxolol |
| Carvedilol |
| 4-Hydroxypropranolol |
| N-Desisopropylpropranolol |
| Propranolol Glycol |
Q & A
Q. What are the established synthetic routes for 1-anilino-3-(4-chlorophenoxy)propan-2-ol, and how do reaction conditions influence yield and purity?
Synthesis typically involves nucleophilic substitution or enzymatic catalysis. For example, analogous chlorinated propanols are synthesized via reactions between 4-chlorophenol and epichlorohydrin under controlled pH (8–10) and temperature (50–70°C) to optimize regioselectivity . Enzymatic methods using lipases (e.g., Pseudomonas fluorescens lipase) can resolve stereochemistry, critical for chiral intermediates . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane for non-polar intermediates). Purity is enhanced via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Key structural features include the 4-chlorophenoxy group, anilino moiety, and propan-2-ol backbone. Characterization employs:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, hydroxyl proton at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 265.05 for CHClNO) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
Q. What preliminary biological activities have been reported for structurally related compounds, and how can these guide research on this compound?
Analogous chlorophenoxy-propanols exhibit antimicrobial and cytotoxic properties. For example, derivatives with benzimidazole substituents show IC values <10 μM in cancer cell lines . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl) enhance bioactivity by increasing electrophilicity . Initial screens should include bacterial viability assays (e.g., E. coli, S. aureus) and cytotoxicity testing (e.g., MTT assay on HeLa cells) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?
Chiral resolution is critical for pharmacologically active isomers. Methods include:
- Enzymatic kinetic resolution : Lipases selectively catalyze esterification of one enantiomer, achieving >90% enantiomeric excess (ee) .
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and mobile phases like hexane:isopropanol (90:10) .
- Circular dichroism (CD) : Validates enantiopurity by comparing optical rotation profiles with known standards .
Q. What strategies address contradictions in reported biological activity data for chlorophenoxy-propanol derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and normalized compound concentrations (e.g., 1–100 μM) .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from metabolic artifacts .
- Impurity profiling : Quantify byproducts (e.g., chlorinated dimers) via LC-MS and correlate with bioactivity outliers .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify potential targets:
- Enzyme inhibition : Dock into active sites of cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) to assess binding affinity (ΔG < −7 kcal/mol suggests strong interaction) .
- ADMET prediction : Tools like SwissADME predict bioavailability (%ABS >30%) and toxicity (e.g., hepatotoxicity risk via ProTox-II) .
Methodological Guidance
Q. What reaction optimization techniques improve scalability of this compound synthesis?
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., epoxide ring-opening) and enabling gram-scale production .
- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) using response surface methodology (RSM) to maximize yield (>80%) .
Q. How are stability and degradation pathways of this compound analyzed under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC:
Comparative Analysis
Q. How do structural modifications (e.g., substituent variations) alter the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
